Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester

Rubber compounding processability Scorch safety Two-roll mill behavior

Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester (CAS 51988-14-8), commonly referred to as the monobenzoate derivative of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) or crosslinking agent ACTOR‑TDDS, is a heterocyclic organosulfur compound (C9H6N2OS3, MW 254.34) specifically engineered for the vulcanization of halogenated elastomers. Its industrial role centers on CPE rubber crosslinking in cable and hose applications, operating within a thiadiazole-based curing system alongside amine accelerators and metal oxides.

Molecular Formula C9H6N2OS3
Molecular Weight 254.4 g/mol
CAS No. 51988-14-8
Cat. No. B3029081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester
CAS51988-14-8
Molecular FormulaC9H6N2OS3
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)SC2=NNC(=S)S2
InChIInChI=1S/C9H6N2OS3/c12-7(6-4-2-1-3-5-6)14-9-11-10-8(13)15-9/h1-5H,(H,10,13)
InChIKeyKIFSWJVHFMQPOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester (CAS 51988-14-8) Procurement & Technical Baseline


Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester (CAS 51988-14-8), commonly referred to as the monobenzoate derivative of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) or crosslinking agent ACTOR‑TDDS, is a heterocyclic organosulfur compound (C9H6N2OS3, MW 254.34) specifically engineered for the vulcanization of halogenated elastomers [1]. Its industrial role centers on CPE rubber crosslinking in cable and hose applications, operating within a thiadiazole-based curing system alongside amine accelerators and metal oxides . Unlike generic sulfur or peroxide curatives, this compound contains a monobenzoyl protecting group that modulates the reactivity of the thiadiazole moiety, addressing the premature scorch and processing difficulties associated with the parent DMTD molecule [1].

Why Generic Benzenecarbothioic Acid Derivatives Cannot Substitute CAS 51988-14-8 in Halogenated Elastomer Curing


Substituting the monobenzoate-protected thiadiazole (CAS 51988-14-8) with the unprotected parent compound 2,5-dimercapto-1,3,4-thiadiazole (DMTD) or alternative sulfur-based curatives leads to catastrophic processability failure and compromised vulcanizate quality. DMTD itself causes severe scorch (premature crosslinking) on commercial two-roll mills, rendering large-scale compounding practically impossible [1]. Peroxide systems, while widely used, introduce pungent odors, mandate pressurized curing to avoid bubble defects, and restrict the use of cost-saving aromatic oil plasticizers due to radical scavenging [2]. These system-level incompatibilities mean that substituting the compound based solely on the thiadiazole core or curative class will fail to deliver a workable balance of processing safety, mechanical reinforcement, and formulation flexibility.

Quantitative Differentiation Evidence for Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester (CAS 51988-14-8)


Milling Processability: Monobenzoate Derivative vs. Unprotected DMTD on Commercial Equipment

In a direct bench-scale compounding test using an epichlorohydrin-ethylene oxide copolymer masterbatch, the monobenzoate derivative (CAS 51988-14-8) processed satisfactorily on a standard two-roll mill, whereas a formulation using unprotected 2,5-dimercapto-1,3,4-thiadiazole (DMTD) was extremely sticky and could not be processed on a large-scale commercial mill due to excessive sticking. Both portions were subsequently crosslinked at 160°C for 20 minutes [1].

Rubber compounding processability Scorch safety Two-roll mill behavior

Curing Environment Flexibility: Thiadiazole System vs. Conventional Peroxide DCP System

CPE formulations vulcanized with a thiadiazole-based system incorporating the monobenzoate derivative permit curing in both pressurized molds and low-pressure or pressureless environments (e.g., hot air autoclave), whereas conventional dicumyl peroxide (DCP) systems require pressurized molds to prevent bubble formation and surface defects. Additionally, DCP-cured compounds emit a pungent, lingering odor that limits worker acceptance and final product applicability, while the thiadiazole system is reported to operate without objectionable odor [1].

Vulcanization molding methods Peroxide-free curing Low-pressure curing CPE

Plasticizer and Filler Compatibility: Thiadiazole System vs. Peroxide DCP System

Peroxide-based CPE curing systems (e.g., DCP+TAIC) are incompatible with aromatic oil plasticizers and many conventional antioxidants because these additives scavenge free radicals, severely interfering with crosslinking efficiency. In contrast, the thiadiazole curing system carrying the monobenzoate derivative tolerates low-cost aromatic oils and standard fillers without compromising vulcanizate integrity [1].

Aromatic oil tolerance Formulation cost optimization Radical scavenging compatibility

Verified Application Scenarios for Benzenecarbothioic acid, S-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl) ester (CAS 51988-14-8) Based on Proven Differentiation


Continuous Vulcanization of Chlorinated Polyethylene (CPE) Cable Jacketing

The compound's reliable mill processability (non-sticky behavior vs. DMTD) and compatibility with pressureless hot-air continuous vulcanization lines make it the curative of choice for CPE cable sheathing. Unlike DCP systems, it does not emit pungent odors, enabling use in enclosed manufacturing facilities without additional ventilation upgrades [1].

Cost-Optimized CPE Hose and Ducting Formulations Using Aromatic Oil Plasticizers

Because the thiadiazole curing pathway is insensitive to radical-scavenging additives, formulators can substitute expensive paraffinic plasticizers with low-cost aromatic oils without sacrificing crosslink density or mechanical properties. This directly reduces raw material cost per kilogram of compounded stock [1].

Replacement of Peroxide Systems in Odor-Sensitive Molded CPE Goods

For automotive interior components or household appliance seals where residual peroxide odor is a rejection criterion, the monobenzoate derivative provides a comparable cure rate and vulcanizate quality while producing no objectionable smell, simplifying post-cure treatment and improving workplace air quality [1].

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